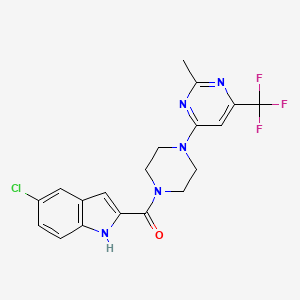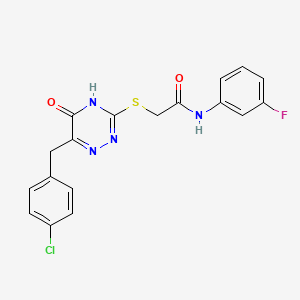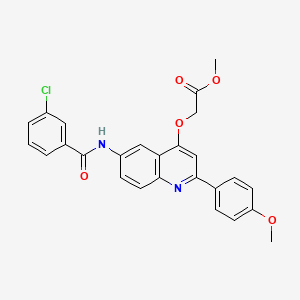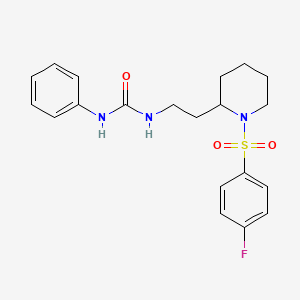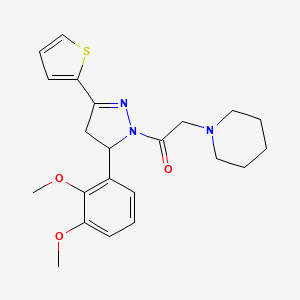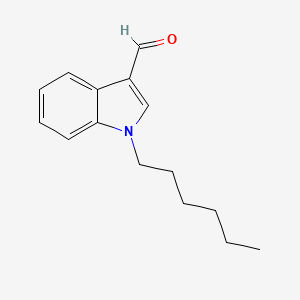
1-hexyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives, including this compound, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Wissenschaftliche Forschungsanwendungen
Electrophilic and Nucleophilic Reactions
1-Hexyl-1H-indole-3-carbaldehyde, as a derivative of indole-3-carbaldehyde, has significant potential in various chemical reactions. Studies show that compounds like 1-methoxyindole-3-carbaldehyde, closely related to this compound, can act as versatile electrophiles, reacting regioselectively with different nucleophiles to form various substituted indole derivatives (Yamada et al., 2012). These reactions are key in synthesizing diverse indole structures, often used in medicinal and organic chemistry.
Gold-Catalyzed Cycloisomerizations
The molecule also plays a role in gold-catalyzed cycloisomerizations. This process involves converting certain alkyne-containing compounds into indole-2-carbaldehydes and related structures (Kothandaraman et al., 2011). Such reactions are crucial for creating complex organic compounds with potential pharmaceutical applications.
Antioxidant and Anticancer Properties
Several studies have highlighted the antioxidant and anticancer properties of indole derivatives. For instance, indole-3-carbaldehyde, a similar compound, has shown activity as a tyrosinase inhibitor, relevant in treating conditions like hyperpigmentation (Shimizu et al., 2003). Moreover, derivatives synthesized from indole-3-carbaldehyde have exhibited significant antiproliferative activity against cancer cell lines (Fawzy et al., 2018).
Spectroscopic and Computational Studies
Spectroscopic and computational studies of indole derivatives provide insight into their chemical properties and potential applications. For example, research on 1H-indole-3-carbaldehyde using NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy, along with DFT approach, helps understand its electronic properties and potential chemical interactions (Fatima et al., 2022).
Novel Synthetic Routes
Researchers have developed new synthetic routes for creating indole derivatives using compounds like indole-3-carbaldehyde. These routes, such as the one-pot synthesis of indolylidine isoxazoles, offer environmentally friendly and efficient methods for producing complex molecules with potential therapeutic uses (Reddy et al., 2020).
Wirkmechanismus
Target of Action
1-Hexyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Mode of Action
The mode of action of this compound involves multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
The biochemical pathways of this compound involve the synthesis of biologically active structures . The compound and its derivatives are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Result of Action
The result of the action of this compound is the production of biologically active structures . These structures are generated through multicomponent reactions (MCRs), which offer access to complex molecules .
Eigenschaften
IUPAC Name |
1-hexylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-7-10-16-11-13(12-17)14-8-5-6-9-15(14)16/h5-6,8-9,11-12H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXMGKDLNQYGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

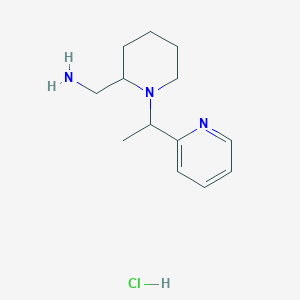

![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
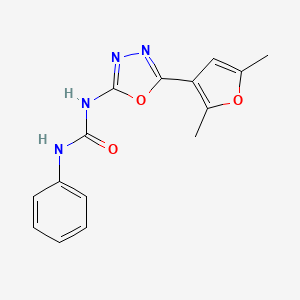
![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
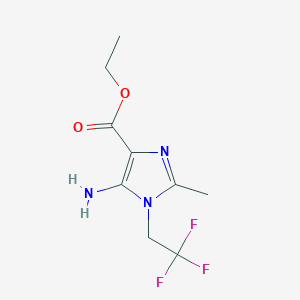
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)
